molecular formula C15H11NO3 B12127266 p-Anisic acid, 4-cyanophenyl ester CAS No. 74471-18-4

p-Anisic acid, 4-cyanophenyl ester

Cat. No.: B12127266
CAS No.: 74471-18-4
M. Wt: 253.25 g/mol
InChI Key: FUEVOZVWRDBZFY-UHFFFAOYSA-N
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Description

p-Anisic acid, 4-cyanophenyl ester: is an organic compound with the molecular formula C15H11NO3. It is a derivative of p-anisic acid, where the hydrogen atom at the para position of the benzene ring is replaced by a cyanophenyl ester group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-anisic acid, 4-cyanophenyl ester typically involves the esterification of p-anisic acid with 4-cyanophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with an appropriate solvent like toluene or dichloromethane .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: p-Anisic acid, 4-cyanophenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: p-Anisic acid, 4-cyanophenyl ester is used as an intermediate in the synthesis of more complex organic compounds. It is also employed in the study of esterification and hydrolysis reactions .

Biology: In biological research, this compound is used to study the effects of ester derivatives on cellular processes. It has been shown to promote keratinocyte growth at moderate concentrations .

Medicine: It is used in the development of bioactive (co)oligoesters for controlled release of therapeutic agents .

Industry: This compound is utilized in the cosmetic industry as a component of delivery systems for active ingredients. It is also used in the production of polymers and other materials .

Mechanism of Action

Comparison with Similar Compounds

Comparison: p-Anisic acid, 4-cyanophenyl ester is unique due to the presence of both the methoxy and cyanophenyl ester groups. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets. Compared to other anisic acid derivatives, it offers a broader range of applications in various fields .

Biological Activity

p-Anisic acid, 4-cyanophenyl ester, also known as 4-methoxybenzoic acid, 4-cyanophenyl ester, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Profile

  • Chemical Formula: C₁₅H₁₁NO₃
  • Molecular Weight: 253.2527 g/mol
  • IUPAC Name: 4-methoxybenzoic acid, 4-cyanophenyl ester
  • CAS Registry Number: Not specified in the sources.

Biological Activity

p-Anisic acid derivatives exhibit a range of biological activities, primarily due to their structural characteristics. The following sections summarize the key findings related to its biological effects.

Antimicrobial Properties

Research indicates that p-anisic acid and its esters possess antimicrobial properties . A study highlighted that p-anisic acid has been used as an antiseptic agent due to its ability to inhibit bacterial growth. Specifically, it has shown effectiveness against various strains of bacteria, including those resistant to conventional antibiotics .

  • Mechanism of Action: The antimicrobial activity is believed to stem from the disruption of microbial cell membranes and interference with metabolic processes. This mechanism is similar to other benzoic acid derivatives which are known to inhibit the growth of pathogens by altering membrane permeability.

Antioxidant Activity

In addition to its antimicrobial properties, p-anisic acid exhibits antioxidant activity . Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in biological systems. Studies have demonstrated that p-anisic acid can scavenge free radicals effectively .

  • Research Findings: The antioxidant capacity has been assessed using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of compounds to donate electrons or hydrogen atoms to free radicals. Results indicated significant antioxidant potential at varying concentrations.

Case Studies and Research Findings

Several studies have explored the biological activities of p-anisic acid and its derivatives:

  • Antimicrobial Efficacy Study:
    • A study evaluated the antimicrobial efficacy of p-anisic acid against multidrug-resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using agar diffusion methods.
    • Results showed that p-anisic acid had a notable inhibitory effect on Salmonella strains at concentrations as low as 0.5 mg/mL .
  • Antioxidant Activity Assessment:
    • An assessment of antioxidant activity revealed that p-anisic acid exhibited a scavenging effect on DPPH radicals with an IC50 value indicating strong potential as an antioxidant agent .
  • Pharmacological Applications:
    • The compound has been investigated for potential applications in food preservation and cosmetics due to its antimicrobial properties, suggesting its utility in enhancing shelf life and safety of products .

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReference
AntimicrobialDisruption of cell membranes; metabolic interference
AntioxidantScavenging free radicals; reducing oxidative stress
Potential ApplicationsFood preservation; cosmetic formulations

Properties

CAS No.

74471-18-4

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

(4-cyanophenyl) 4-methoxybenzoate

InChI

InChI=1S/C15H11NO3/c1-18-13-8-4-12(5-9-13)15(17)19-14-6-2-11(10-16)3-7-14/h2-9H,1H3

InChI Key

FUEVOZVWRDBZFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

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